molecular formula C11H9FN2OS B1595344 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 342405-30-5

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B1595344
CAS RN: 342405-30-5
M. Wt: 236.27 g/mol
InChI Key: GXDBXDJTVFKURZ-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide” is a derivative of thiazole, a heterocyclic compound that has been an important moiety in the world of chemistry . Thiazole derivatives have a wide range of biological activities and are present in more than 18 FDA-approved drugs .

Scientific Research Applications

Synthesis and Chemical Properties

A practical approach to synthesizing key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide in pharmaceutical production. This synthesis highlights the challenges and innovations in creating such compounds, emphasizing the need for cost-effective and environmentally friendly methods (Qiu et al., 2009).

Environmental Impact and Removal

Acetaminophen, a related compound, has been extensively studied for its environmental impact, particularly its presence in water systems and the challenges associated with its removal. Advanced oxidation processes (AOPs) are explored as a method for treating water contaminated with acetaminophen, highlighting the environmental relevance of managing pharmaceutical compounds and their derivatives. The transformation pathways and intermediates of acetaminophen in various environmental compartments underscore the complexity of its environmental behavior and the necessity for effective removal strategies (Vo et al., 2019).

Optoelectronic Applications

The exploration of quinazolines and pyrimidines, which are structurally related to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide, in the development of optoelectronic materials is noteworthy. These compounds are valued for their incorporation into π-extended conjugated systems, offering potential for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and more. This underscores the versatility of such chemical structures in applications beyond their traditional biological roles (Lipunova et al., 2018).

Biological Effects and Toxicology

A broader review of the biological effects of related compounds such as acetamide and formamide sheds light on the toxicological profile and safety considerations associated with the use of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives. Understanding these effects is crucial for assessing the risks and benefits of such compounds in various applications, from medical use to their presence in the environment (Kennedy, 2001).

properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDBXDJTVFKURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353187
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide

CAS RN

342405-30-5
Record name 4-(4-Fluorophenyl)-2-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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